ethyl 2-{2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamido}benzoate
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Description
The compound contains several functional groups including an ester group (benzoate), an amide group (acetamido), a 1,2,4-oxadiazole ring, and a 1,2-dihydropyridin-1-yl group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-oxadiazole ring and the 1,2-dihydropyridin-1-yl group are both heterocyclic rings, meaning they contain atoms other than carbon in the ring .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the ester group can undergo hydrolysis to form a carboxylic acid and an alcohol. The amide group can participate in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the ester and amide groups would likely make this compound polar, and therefore soluble in polar solvents .Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-[[2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O5/c1-4-34-26(33)19-12-8-9-13-20(19)27-21(31)15-30-17(3)14-16(2)22(25(30)32)24-28-23(29-35-24)18-10-6-5-7-11-18/h5-14H,4,15H2,1-3H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAGQESBFHRKMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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